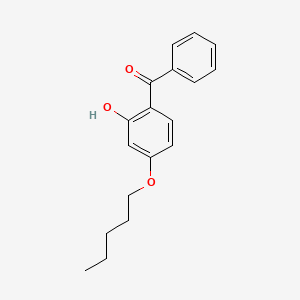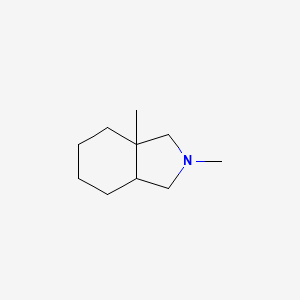
2,3a-Dimethyloctahydro-1H-isoindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,3a-Dimethyloctahydro-1H-isoindole is a heterocyclic organic compound that belongs to the isoindole family Isoindoles are known for their unique structural features, which include a fused benzopyrrole ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,3a-Dimethyloctahydro-1H-isoindole can be achieved through several methods, including ring-closure reactions, aromatization processes, and ring transformations. One common method involves the cyclization of benzylic amines under acidic conditions, which leads to the formation of the isoindole ring system . Another approach is the intramolecular α-arylation of amino esters, which also results in the formation of the desired isoindole structure .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of catalysts such as gold or palladium to facilitate the cyclization process . Additionally, the reaction conditions are carefully controlled to minimize the formation of by-products and ensure the efficient production of the target compound.
Analyse Des Réactions Chimiques
Types of Reactions
2,3a-Dimethyloctahydro-1H-isoindole undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are often used to modify the compound’s structure and enhance its properties for specific applications.
Common Reagents and Conditions
Major Products Formed
The major products formed from these reactions include isoindole-1,3-dione derivatives, isoindoline derivatives, and various substituted isoindole compounds. These products have diverse applications in medicinal chemistry and materials science .
Applications De Recherche Scientifique
Mécanisme D'action
The mechanism of action of 2,3a-Dimethyloctahydro-1H-isoindole involves its interaction with specific molecular targets and pathways. For example, isoindole derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which play a key role in the inflammatory response . The compound’s structure allows it to bind to the active site of COX enzymes, thereby blocking their activity and reducing the production of pro-inflammatory mediators such as prostaglandins .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoindoline: A fully reduced member of the isoindole family, known for its stability and use in various synthetic applications.
Isoindole-1,3-dione: An oxidized form of isoindole, commonly used in the synthesis of pharmaceuticals and other bioactive compounds.
Uniqueness
2,3a-Dimethyloctahydro-1H-isoindole is unique due to its specific structural features, which include the presence of two methyl groups and an octahydro ring systemCompared to other isoindole derivatives, this compound offers unique opportunities for the development of new materials and therapeutic agents .
Propriétés
Numéro CAS |
87401-48-7 |
|---|---|
Formule moléculaire |
C10H19N |
Poids moléculaire |
153.26 g/mol |
Nom IUPAC |
2,7a-dimethyl-3,3a,4,5,6,7-hexahydro-1H-isoindole |
InChI |
InChI=1S/C10H19N/c1-10-6-4-3-5-9(10)7-11(2)8-10/h9H,3-8H2,1-2H3 |
Clé InChI |
IDWKGPXTZQKWCT-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCC1CN(C2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


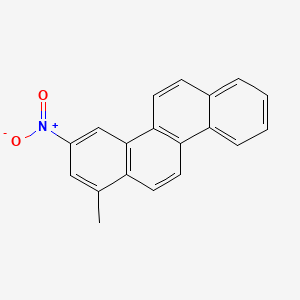
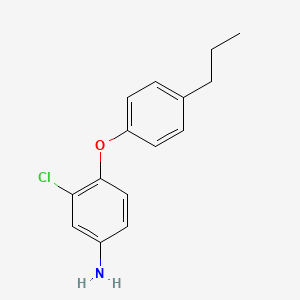
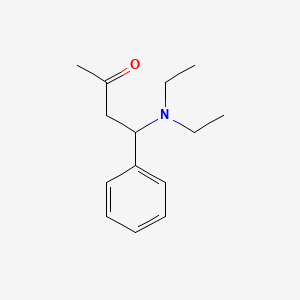

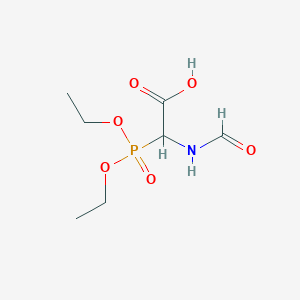

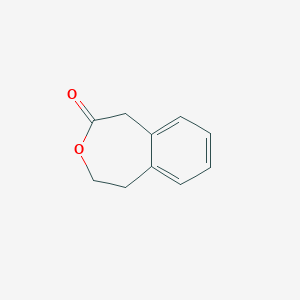
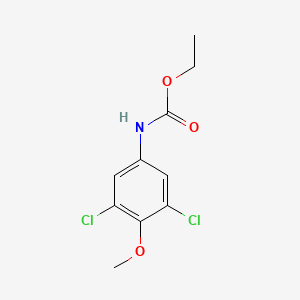
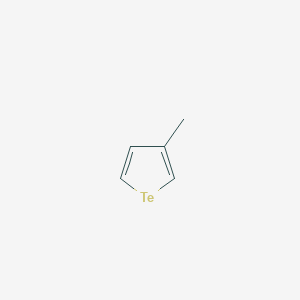
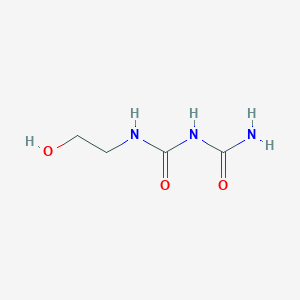
![2-Oxa-1,5-diazaspiro[5.5]undecan-4-one](/img/structure/B14423518.png)
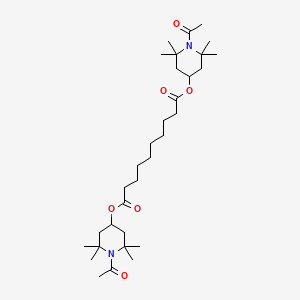
![(5R)-2-(Hexa-2,4-diyn-1-ylidene)-1,6-dioxaspiro[4.5]dec-3-ene](/img/structure/B14423527.png)
